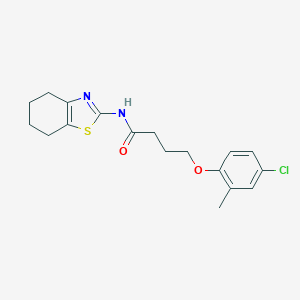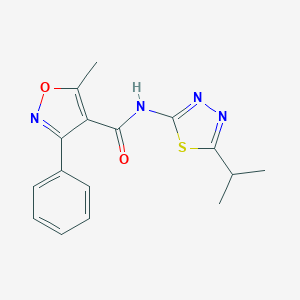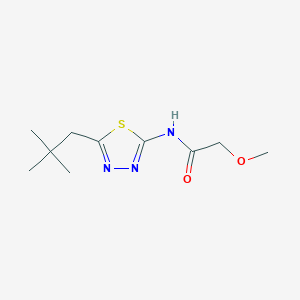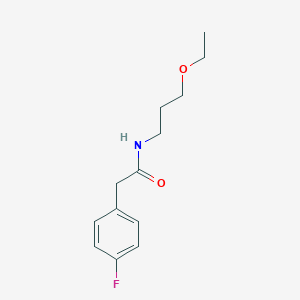![molecular formula C15H17N3O3S2 B216349 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216349.png)
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide, also known as MBTS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBTS belongs to the class of sulfonamide compounds, which are known for their antibacterial, anti-inflammatory, and antitumor properties.
作用机制
The mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not fully understood. However, it has been suggested that 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide exerts its anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to inhibit the growth of bacteria by interfering with the biosynthesis of bacterial cell walls. The anti-inflammatory activity of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to inhibit the growth of bacteria by inhibiting the biosynthesis of bacterial cell walls. Additionally, 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent anticancer, antibacterial, and anti-inflammatory activities. However, there are also some limitations to using 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide in lab experiments. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not very soluble in water, which can make it difficult to use in some assays. Additionally, the mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide. One area of research could focus on elucidating the mechanism of action of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide. This would provide a better understanding of how 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide exerts its anticancer, antibacterial, and anti-inflammatory activities. Another area of research could focus on optimizing the synthesis method of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide to improve its yield and purity. Additionally, research could focus on developing 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide derivatives with improved solubility and bioavailability. Finally, research could focus on in vivo studies to determine the efficacy and safety of 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide as a potential therapeutic agent.
合成方法
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide can be synthesized using several methods, including the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl isothiocyanate in the presence of a base such as potassium carbonate. Another method involves the reaction of 4-aminobenzenesulfonamide with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The yield of the synthesis method can be optimized by controlling the reaction conditions, such as temperature and reaction time.
科学研究应用
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has also been shown to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae. Additionally, 4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide has been studied for its anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
产品名称 |
4-{[(4-Methoxybenzyl)carbamothioyl]amino}benzenesulfonamide |
|---|---|
分子式 |
C15H17N3O3S2 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C15H17N3O3S2/c1-21-13-6-2-11(3-7-13)10-17-15(22)18-12-4-8-14(9-5-12)23(16,19)20/h2-9H,10H2,1H3,(H2,16,19,20)(H2,17,18,22) |
InChI 键 |
JOXPLGCRWZUYSK-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
规范 SMILES |
COC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,2-dimethyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}propanamide](/img/structure/B216268.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B216269.png)
![5-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-phenylisoxazole-4-carboxamide](/img/structure/B216270.png)


![N-[4-(dipropylsulfamoyl)phenyl]-2-methoxyacetamide](/img/structure/B216274.png)
![N-[4-(dipropylsulfamoyl)phenyl]cyclohexanecarboxamide](/img/structure/B216275.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B216278.png)
![N-{4-[(dipropylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B216279.png)
![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B216282.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide](/img/structure/B216288.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-4-phenylbutanamide](/img/structure/B216290.png)